2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15720484
InChI: InChI=1S/C18H18Cl3N3OS/c1-11-6-5-8-13(10-11)22-17(26)24-16(18(19,20)21)23-15(25)14-9-4-3-7-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26)
SMILES:
Molecular Formula: C18H18Cl3N3OS
Molecular Weight: 430.8 g/mol

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

CAS No.:

Cat. No.: VC15720484

Molecular Formula: C18H18Cl3N3OS

Molecular Weight: 430.8 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide -

Specification

Molecular Formula C18H18Cl3N3OS
Molecular Weight 430.8 g/mol
IUPAC Name 2-methyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide
Standard InChI InChI=1S/C18H18Cl3N3OS/c1-11-6-5-8-13(10-11)22-17(26)24-16(18(19,20)21)23-15(25)14-9-4-3-7-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26)
Standard InChI Key SRFXRJGMARDNKH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C

Introduction

The compound 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic molecule featuring a trichloroethyl group and a carbamothioyl moiety. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities similar to related compounds. This article aims to provide an overview of its structure, potential synthesis methods, and biological implications based on analogous compounds.

Synthesis Methods

The synthesis of such compounds typically involves multiple steps, including the formation of the carbamothioyl group and the incorporation of the trichloroethyl moiety. Common reagents might include chloroacetyl chloride or similar chlorinating agents for introducing the trichloro group, and thiourea or its derivatives for forming the carbamothioyl functionality.

Biological Activity and Potential Applications

Compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many carbamothioyl-containing compounds have shown activity against bacteria and fungi.

  • Cytotoxicity: Some related compounds have been tested for their ability to inhibit cancer cell growth.

  • Pharmacological Applications: The presence of amide and thioamide groups suggests potential interactions with biological targets, which could lead to various pharmacological effects.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Methyl-N-(2,2,2-Trichloro-1-{[(4-Methoxy-3-Nitrophenyl)carbamothioyl]amino}ethyl)benzamideC18H17Cl3N4O4SContains a nitrophenyl group, potentially altering biological activity .
N-(2-Methylphenyl)-N'-TrichloromethylureaC10H8Cl3N3OUrea derivative with distinct reactivity compared to amides.
2,2,2-Trichloro-N-(2-Methylphenyl)acetamideC9H8Cl3NOSimpler structure lacking thioamide functionality.

Research Findings and Future Directions

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